Cas no 2228606-49-1 (1-methyl-5-(prop-1-en-2-yl)-1H-pyrazole-4-carboxylic acid)

1-メチル-5-(プロプ-1-エン-2-イル)-1H-ピラゾール-4-カルボン酸は、ピラゾール骨格を有する有機化合物です。この化合物は、カルボキシル基とプロペニル基を併せ持つため、反応性に富み、医薬品中間体や機能性材料の合成において有用な中間体として活用されます。特に、ピラゾール環の特性により、高い熱安定性と化学的安定性を示し、多様な誘導体合成が可能です。また、カルボキシル基の存在により、求核試薬や金属触媒との反応性が高く、精密合成に適しています。これらの特性から、創薬研究や材料科学分野での応用が期待される化合物です。

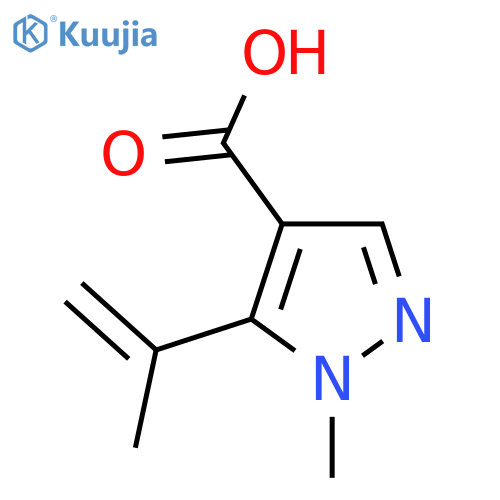

2228606-49-1 structure

商品名:1-methyl-5-(prop-1-en-2-yl)-1H-pyrazole-4-carboxylic acid

1-methyl-5-(prop-1-en-2-yl)-1H-pyrazole-4-carboxylic acid 化学的及び物理的性質

名前と識別子

-

- 1-methyl-5-(prop-1-en-2-yl)-1H-pyrazole-4-carboxylic acid

- 2228606-49-1

- EN300-1809550

-

- インチ: 1S/C8H10N2O2/c1-5(2)7-6(8(11)12)4-9-10(7)3/h4H,1H2,2-3H3,(H,11,12)

- InChIKey: AZPUZWWMASUQSB-UHFFFAOYSA-N

- ほほえんだ: OC(C1C=NN(C)C=1C(=C)C)=O

計算された属性

- せいみつぶんしりょう: 166.074227566g/mol

- どういたいしつりょう: 166.074227566g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 12

- 回転可能化学結合数: 2

- 複雑さ: 215

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.2

- トポロジー分子極性表面積: 55.1Ų

1-methyl-5-(prop-1-en-2-yl)-1H-pyrazole-4-carboxylic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1809550-5.0g |

1-methyl-5-(prop-1-en-2-yl)-1H-pyrazole-4-carboxylic acid |

2228606-49-1 | 5g |

$3105.0 | 2023-06-03 | ||

| Enamine | EN300-1809550-0.25g |

1-methyl-5-(prop-1-en-2-yl)-1H-pyrazole-4-carboxylic acid |

2228606-49-1 | 0.25g |

$1038.0 | 2023-09-19 | ||

| Enamine | EN300-1809550-2.5g |

1-methyl-5-(prop-1-en-2-yl)-1H-pyrazole-4-carboxylic acid |

2228606-49-1 | 2.5g |

$2211.0 | 2023-09-19 | ||

| Enamine | EN300-1809550-5g |

1-methyl-5-(prop-1-en-2-yl)-1H-pyrazole-4-carboxylic acid |

2228606-49-1 | 5g |

$3273.0 | 2023-09-19 | ||

| Enamine | EN300-1809550-0.5g |

1-methyl-5-(prop-1-en-2-yl)-1H-pyrazole-4-carboxylic acid |

2228606-49-1 | 0.5g |

$1084.0 | 2023-09-19 | ||

| Enamine | EN300-1809550-1.0g |

1-methyl-5-(prop-1-en-2-yl)-1H-pyrazole-4-carboxylic acid |

2228606-49-1 | 1g |

$1070.0 | 2023-06-03 | ||

| Enamine | EN300-1809550-0.1g |

1-methyl-5-(prop-1-en-2-yl)-1H-pyrazole-4-carboxylic acid |

2228606-49-1 | 0.1g |

$993.0 | 2023-09-19 | ||

| Enamine | EN300-1809550-0.05g |

1-methyl-5-(prop-1-en-2-yl)-1H-pyrazole-4-carboxylic acid |

2228606-49-1 | 0.05g |

$948.0 | 2023-09-19 | ||

| Enamine | EN300-1809550-10.0g |

1-methyl-5-(prop-1-en-2-yl)-1H-pyrazole-4-carboxylic acid |

2228606-49-1 | 10g |

$4606.0 | 2023-06-03 | ||

| Enamine | EN300-1809550-1g |

1-methyl-5-(prop-1-en-2-yl)-1H-pyrazole-4-carboxylic acid |

2228606-49-1 | 1g |

$1129.0 | 2023-09-19 |

1-methyl-5-(prop-1-en-2-yl)-1H-pyrazole-4-carboxylic acid 関連文献

-

Debajyoti Das,Chandralina Patra Mater. Adv., 2021,2, 2055-2067

-

Paweł Siudem,Jarosław Bukowicki,Iwona Wawer,Katarzyna Paradowska RSC Adv., 2020,10, 18082-18092

-

Vlasta Bonačić-Koutecký,Thorsten M. Bernhardt Phys. Chem. Chem. Phys., 2012,14, 9252-9254

-

Jangam Lakshmidevi,Rama Moorthy Appa,Bandameeda Ramesh Naidu,S. Siva Prasad,Loka Subramanyam Sarma,Katta Venkateswarlu Chem. Commun., 2018,54, 12333-12336

2228606-49-1 (1-methyl-5-(prop-1-en-2-yl)-1H-pyrazole-4-carboxylic acid) 関連製品

- 1461705-17-8(1-methyl-1,2,3,4-tetrahydroquinoline-8-sulfonyl chloride)

- 1245645-65-1(4-(2-bromoethyl)indol-2-one)

- 2171935-17-2(4-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4,4-difluorobutanamidohexanoic acid)

- 2680537-74-8(1-Bromo-3,3,4,4-tetrafluoropentane)

- 2171965-29-8(2-(2-methyl-1,1-dioxo-1lambda6,2-thiazolidin-3-yl)methoxyacetic acid)

- 2228518-51-0(4-(azetidin-3-yl)-1,3,5-trimethyl-1H-pyrazole)

- 1805414-61-2(4-Bromo-3-ethoxy-2-nitropyridine)

- 2731012-69-2(rac-(4R,5S)-4,5-dihydroxy-1-(2,2,2-trifluoroacetyl)piperidine-2-carboxylic acid)

- 2098075-72-8(1-(3-hydroxy-4-(1H-imidazol-1-yl)pyrrolidin-1-yl)-2-(methylamino)ethan-1-one)

- 1207033-73-5(N-4-({4-(6-methylpyridazin-3-yl)oxyphenyl}sulfamoyl)phenylacetamide)

推奨される供給者

Nantong Boya Environmental Protection Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Suzhou Senfeida Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Taian Jiayue Biochemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Wuhan brilliant Technology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量